Cas no 1192019-10-5 (2-(3-Methylpyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole)
![2-(3-Methylpyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole structure](https://www.kuujia.com/scimg/cas/1192019-10-5x500.png)
2-(3-Methylpyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole Chemical and Physical Properties
Names and Identifiers
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- 2-(3-Methylpyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole
- 2-(3-methylpyridin-4-yl)-5-(trifluoromethyl)-1,3-benzoxazole
- SCHEMBL1024552
- A907720
- 1192019-10-5
- 2-(3-methylpyridin-4-yl)-5-(trifluoromethyl)benzoxazole
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- Inchi: InChI=1S/C14H9F3N2O/c1-8-7-18-5-4-10(8)13-19-11-6-9(14(15,16)17)2-3-12(11)20-13/h2-7H,1H3
- InChI Key: UXZDJDCNPDQQKG-UHFFFAOYSA-N
- SMILES: FC(C1=CC=C(OC(C2=C(C)C=NC=C2)=N3)C3=C1)(F)F
Computed Properties
- Exact Mass: 278.06669740g/mol
- Monoisotopic Mass: 278.06669740g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 350
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.9Ų
- XLogP3: 3.6
2-(3-Methylpyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole Security Information
- Storage Condition:Sealed in dry,2-8°C
2-(3-Methylpyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029190064-1g |
2-(3-Methylpyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole |
1192019-10-5 | 95% | 1g |
$682.00 | 2023-09-04 | |
Chemenu | CM152585-1g |
2-(3-methylpyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole |
1192019-10-5 | 95% | 1g |
$720 | 2021-08-05 | |
Ambeed | A866340-1g |
2-(3-Methylpyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole |
1192019-10-5 | 95+% | 1g |
$608.0 | 2024-04-25 | |
Chemenu | CM152585-1g |
2-(3-methylpyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole |
1192019-10-5 | 95% | 1g |
$602 | 2023-11-23 |
2-(3-Methylpyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole Related Literature
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
Additional information on 2-(3-Methylpyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole
Introduction to 2-(3-Methylpyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole (CAS No. 1192019-10-5)
2-(3-Methylpyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole, identified by its CAS number 1192019-10-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of benzo[d]oxazole derivatives, a structural motif widely recognized for its biological activity and pharmacological potential. The presence of both a methylpyridine moiety and a trifluoromethyl group in its molecular framework imparts unique electronic and steric properties, making it a promising candidate for further exploration in drug discovery and development.
The structural composition of 2-(3-Methylpyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole is characterized by a benzo[d]oxazole core, which is a fused heterocyclic system consisting of a benzene ring and an oxygen-containing heterocycle. This core structure is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of the 3-methylpyridin-4-yl substituent at the 2-position of the benzo[d]oxazole ring enhances the compound's ability to interact with biological targets, while the trifluoromethyl group at the 5-position contributes to its metabolic stability and binding affinity.
In recent years, there has been a growing interest in developing novel compounds that can modulate biological pathways associated with various diseases. The benzo[d]oxazole scaffold has been extensively studied for its potential in treating neurological disorders, cancer, and infectious diseases. Specifically, derivatives of benzo[d]oxazole have shown promise in inhibiting kinases and other enzymes involved in tumor growth and progression. The compound 2-(3-Methylpyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole is no exception and has been investigated for its potential role in disrupting critical signaling pathways in cancer cells.
One of the most compelling aspects of this compound is its ability to engage with multiple biological targets simultaneously. The methylpyridine moiety is known to interact with proteins through hydrogen bonding and hydrophobic interactions, while the trifluoromethyl group can enhance binding affinity by increasing lipophilicity. These properties make 2-(3-Methylpyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole an attractive candidate for developing multitargeted drugs, which are increasingly recognized for their therapeutic efficacy and reduced likelihood of resistance development.
Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry due to their ability to improve pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. The incorporation of a trifluoromethyl group into the molecular structure of 2-(3-Methylpyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole not only enhances its binding affinity but also provides resistance to oxidative degradation, making it more suitable for long-term therapeutic use. This has prompted researchers to explore its potential as an intermediate in the synthesis of more complex drug molecules.
The pharmaceutical industry has been particularly interested in developing small-molecule inhibitors that can selectively target specific enzymes or receptors involved in disease pathogenesis. 2-(3-Methylpyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole has been shown to exhibit inhibitory activity against several enzymes implicated in cancer metabolism, such as tyrosine kinases and phosphodiesterases. Its ability to disrupt these enzymatic pathways suggests that it could be developed into a therapeutic agent for treating various types of cancer.
In addition to its potential in oncology, this compound has also been investigated for its antimicrobial properties. The structural features of benzo[d]oxazole derivatives are known to interfere with bacterial cell wall synthesis and DNA replication, making them effective against a broad spectrum of pathogens. The presence of both the methylpyridine and trifluoromethyl groups further enhances its antimicrobial activity by improving its ability to penetrate bacterial cell membranes and exert toxic effects.
The synthesis of 2-(3-Methylpyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted pyridine derivatives and oxazoles, followed by functional group modifications such as halogenation and fluorination. Advances in synthetic methodologies have enabled researchers to produce this compound on an industrial scale, facilitating further preclinical and clinical investigations.
Preclinical studies have demonstrated that 2-(3-Methylpyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole exhibits promising pharmacological properties when tested in vitro and in vivo. Its ability to inhibit target enzymes with high selectivity suggests that it could be developed into a safe and effective therapeutic agent with minimal side effects. Additionally, preliminary toxicity studies have shown that it is well-tolerated at doses relevant to human therapeutic use, indicating its potential for clinical translation.
The development of new drugs is often hampered by challenges such as drug resistance, off-target effects, and poor bioavailability. The unique structural features of 2-(3-Methylpyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole, including the combination of a methylpyridine moiety and a trifluoromethyl group, address several of these challenges by enhancing binding affinity, reducing metabolic degradation, and improving solubility. These properties make it an excellent candidate for further development into a novel therapeutic agent.
In conclusion,2-(3-Methylpyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole (CAS No. 1192019-10-5) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its potential applications in oncology, antimicrobial therapy, and other areas highlight its importance as a lead compound for drug discovery efforts aimed at treating various diseases. As research continues to uncover new insights into its pharmacological properties, this compound is poised to play an increasingly important role in the development of next-generation therapeutics.
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